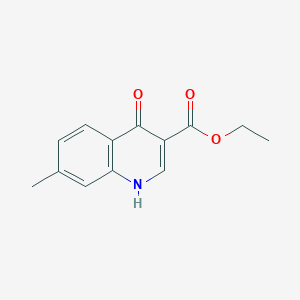
1-(benzyloxy)-3-(isocyanomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-3-(isocyanomethyl)benzene, also known as benzyl isocyanate, is a volatile organic compound used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and dyes. It is a colorless liquid with a sweet pungent odor. Benzyl isocyanate is a highly reactive compound and is used in many organic synthesis reactions. It is also used as an intermediate for the synthesis of polyurethane polymers, which are used in a variety of applications including insulation, adhesives, coatings, and elastomers.
Mecanismo De Acción
The mechanism of action of 1-(benzyloxy)-3-(isocyanomethyl)benzene isocyanate is based on its reactivity. It is a highly reactive compound and can react with a variety of compounds, including alcohols, amines, and carboxylic acids. In the presence of a catalyst, such as hydrochloric acid, 1-(benzyloxy)-3-(isocyanomethyl)benzene isocyanate can undergo a variety of reactions, including nucleophilic substitution reactions, addition reactions, and elimination reactions.
Biochemical and Physiological Effects
Benzyl isocyanate is a highly reactive compound and can be toxic if inhaled or ingested. It can cause irritation of the eyes, skin, and mucous membranes, and can also cause respiratory irritation. Ingestion of 1-(benzyloxy)-3-(isocyanomethyl)benzene isocyanate can cause nausea, vomiting, and abdominal pain. Long-term exposure can lead to liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl isocyanate is a highly reactive compound and is used in many organic synthesis reactions. Its reactivity makes it an ideal compound for use in laboratory experiments, as it can be used to synthesize a variety of compounds. Its reactivity also means that it can be used in a variety of reactions, including nucleophilic substitution reactions, addition reactions, and elimination reactions. However, its reactivity also means that it must be handled with care, as it can cause irritation of the eyes, skin, and mucous membranes.
Direcciones Futuras
Due to its reactivity, 1-(benzyloxy)-3-(isocyanomethyl)benzene isocyanate has potential applications in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and dyes. It could also be used in the synthesis of other organic compounds, such as 2-chloro1-(benzyloxy)-3-(isocyanomethyl)benzene isocyanate, which is used in the synthesis of the anti-parasitic drug praziquantel. Additionally, it could be used in the synthesis of polyurethane polymers, which are used in a variety of applications including insulation, adhesives, coatings, and elastomers. Furthermore, 1-(benzyloxy)-3-(isocyanomethyl)benzene isocyanate could be used in the synthesis of other compounds, such as amines, carboxylic acids, and alcohols. Finally, it could be used in the development of new catalysts for organic synthesis reactions.
Métodos De Síntesis
The most common method of synthesizing 1-(benzyloxy)-3-(isocyanomethyl)benzene isocyanate is by reacting 1-(benzyloxy)-3-(isocyanomethyl)benzene chloride with sodium isocyanate in aqueous solution. The reaction is carried out in the presence of a catalyst, usually hydrochloric acid, and yields 1-(benzyloxy)-3-(isocyanomethyl)benzene isocyanate and sodium chloride. The reaction is typically carried out at a temperature of 60-70°C and is complete within 30-60 minutes. The reaction can also be carried out in the presence of other solvents, such as dimethylformamide or dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
Benzyl isocyanate is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, polymers, and dyes. It is also used as an intermediate in the synthesis of polyurethane polymers, which are used in a variety of applications including insulation, adhesives, coatings, and elastomers. Additionally, it is used in the synthesis of other organic compounds, such as 2-chloro1-(benzyloxy)-3-(isocyanomethyl)benzene isocyanate, which is used in the synthesis of the anti-parasitic drug praziquantel.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(benzyloxy)-3-(isocyanomethyl)benzene involves the reaction of benzyl alcohol with phosgene to form benzyl chloroformate, which is then reacted with 3-(aminomethyl)phenol to form the intermediate 1-(benzyloxycarbonyl)-3-(aminomethyl)benzene. This intermediate is then reacted with triphosgene and triethylamine to form the final product, 1-(benzyloxy)-3-(isocyanomethyl)benzene.", "Starting Materials": [ "Benzyl alcohol", "Phosgene", "3-(aminomethyl)phenol", "Triphosgene", "Triethylamine" ], "Reaction": [ "Step 1: Benzyl alcohol is reacted with phosgene to form benzyl chloroformate.", "Step 2: Benzyl chloroformate is reacted with 3-(aminomethyl)phenol to form the intermediate 1-(benzyloxycarbonyl)-3-(aminomethyl)benzene.", "Step 3: The intermediate is reacted with triphosgene and triethylamine to form the final product, 1-(benzyloxy)-3-(isocyanomethyl)benzene." ] } | |
Número CAS |
1264366-62-2 |
Nombre del producto |
1-(benzyloxy)-3-(isocyanomethyl)benzene |
Fórmula molecular |
C15H13NO |
Peso molecular |
223.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



